2,5-Dihydroxy-3-methoxybenzaldehyde
Overview
Description
2,5-Dihydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methoxysalicylic acid with suitable reagents to introduce the aldehyde group. Another method includes the oxidation of 2,5-dihydroxy-3-methoxytoluene .
Industrial Production Methods: In industrial settings, the compound is typically produced through controlled oxidation reactions, ensuring high yield and purity. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to corresponding alcohols.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: 2,5-Dihydroxy-3-methoxybenzoic acid.
Reduction: 2,5-Dihydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2,5-Dihydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.
Mechanism of Action
The mechanism by which 2,5-Dihydroxy-3-methoxybenzaldehyde exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in electron-donating interactions, influencing the reactivity and stability of the compound. These interactions can affect enzymatic pathways and cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but with different substitution pattern.
Protocatechualdehyde (3,4-Dihydroxybenzaldehyde): Lacks the methoxy group.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Contains an additional methoxy group.
Uniqueness: 2,5-Dihydroxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2,5-dihydroxy-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDILUGQARSBDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427748 | |
Record name | Benzaldehyde, 2,5-dihydroxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-22-8 | |
Record name | Benzaldehyde, 2,5-dihydroxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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